

Application Notes and Protocols: Al-Li Alloys in Modern Aircraft Structures

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Compound of Interest

Compound Name: *Lithium aluminum*

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These application notes provide a comprehensive overview of the utilization of Aluminum-Lithium (Al-Li) alloys in modern aircraft structural components. The information is intended to guide researchers and professionals in understanding the advantages, applications, and characterization of these advanced materials.

Introduction to Al-Li Alloys in Aerospace

Aluminum-lithium alloys represent a significant advancement in aerospace materials, offering substantial weight savings and performance improvements over conventional aluminum alloys. The addition of lithium, the lightest metallic element, to aluminum alloys results in a material with lower density and increased stiffness. Each weight percentage of lithium added can reduce the alloy's density by approximately 3% and increase its elastic modulus by about 6%. [1] This unique combination of properties makes Al-Li alloys prime candidates for replacing conventional 2xxx and 7xxx series aluminum alloys in aircraft structures, leading to enhanced fuel efficiency and payload capacity.

The development of Al-Li alloys has progressed through three generations, with the third generation exhibiting a superior balance of properties, including strength, toughness, corrosion resistance, and weldability, making them suitable for a wide range of aerospace applications.

Applications in Modern Aircraft

Third-generation Al-Li alloys are increasingly being incorporated into the primary and secondary structures of modern commercial and military aircraft. Their application is driven by the significant weight reductions they offer compared to both traditional aluminum alloys and, in some cases, composite materials.

Key application areas include:

- **Fuselage:** Al-Li alloy sheets and plates, such as 2198 and 2199, are used for fuselage skins and stringers.^[2] The lower density and improved fatigue resistance contribute to a lighter and more durable fuselage structure. Aircraft like the Airbus A220 have a significant portion of their fuselage constructed from Al-Li alloys.
- **Wing Structures:** The high stiffness and strength-to-weight ratio of Al-Li alloys make them ideal for wing applications. They are used for upper and lower wing skins, stringers, and ribs. For instance, the Airbus A380 utilizes Al-Li alloys in its wing structures.
- **Internal Structures:** Extrusions and forgings from Al-Li alloys like 2099 and 2196 are employed in internal structures such as floor beams, frames, and bulkheads.^[2]
- **Other Components:** Al-Li alloys also find applications in empennage, doors, and other structural components where weight reduction is critical.

The use of Al-Li alloys can lead to weight savings of 10-15% or more compared to conventional aluminum components, contributing to overall improvements in aircraft performance and operational efficiency.

Data Presentation: Comparative Properties of Aerospace Alloys

The following tables summarize the typical mechanical properties of various third-generation Al-Li alloys compared to the conventional aerospace aluminum alloys they often replace.

Table 1: Typical Mechanical Properties of Al-Li Alloys vs. Conventional Aluminum Alloys

Alloy	Temper	Tensile Strength (MPa)	Yield Strength (MPa)	Elongation (%)	Fracture Toughness (MPa√m)	Density (g/cm³)
Al-Li Alloys						
2090	T83	550	520	6.0	24-35	2.59
2195	T8	580-610	540-570	4.0-6.0	28-35	2.72
2198	T8	460-500	420-460	8.0-12.0	30-40	2.72
2050	T84	520-570	470-520	8.0-12.0	32-38	2.71
2099	T83	550-590	510-550	7.0-10.0	25-35	2.63
Conventional Alloys						
2024	T3	470	325	18	35-45	2.78
7075	T6	572	503	11	24-28	2.81
7050	T7451	510	448	11	30-38	2.81

Note: Properties can vary based on product form (sheet, plate, extrusion) and orientation.

Table 2: Comparative Fatigue and Corrosion Performance

Alloy	Fatigue Crack Growth Rate (da/dN vs. ΔK)	General Corrosion Resistance	Stress Corrosion Cracking (SCC) Resistance
Al-Li Alloys			
2090	Slower than 2024 at low ΔK	Good	Moderate
2195	Superior to 2219	Good	High
2198	Superior to 2024	Excellent	High
2050	Superior to 7050	Excellent	High
2099	Superior to 7075	Excellent	High
Conventional Alloys			
2024	Baseline for comparison	Moderate	Moderate to Low
7075	Moderate	Low	Low (T6) to High (T73)
7050	Good	High	High

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of Al-Li alloys for aerospace applications.

Tensile Testing

Standard: ASTM E8/E8M - Standard Test Methods for Tension Testing of Metallic Materials

Objective: To determine the tensile properties of Al-Li alloys, including yield strength, ultimate tensile strength, and elongation.

Methodology:

- Specimen Preparation:

- Machine test specimens from the Al-Li alloy product (sheet, plate, or extrusion) to the dimensions specified in ASTM E8/E8M. The orientation of the specimen (longitudinal, long transverse, short transverse) relative to the principal direction of processing should be recorded.
- Ensure the surface finish of the reduced section meets the standard's requirements to avoid premature failure.
- Measure the initial cross-sectional area of the specimen.
- Test Procedure:
 - Mount the specimen in a calibrated universal testing machine equipped with an appropriate extensometer.
 - Apply a uniaxial tensile load at a constant strain rate as specified in the standard.
 - Record the load and extension data continuously until the specimen fractures.
- Data Analysis:
 - Construct a stress-strain curve from the recorded data.
 - Determine the 0.2% offset yield strength.
 - Determine the ultimate tensile strength (the maximum stress reached).
 - Measure the final gauge length after fracture to calculate the percentage elongation.
 - Measure the final cross-sectional area to calculate the reduction of area.

Fracture Toughness Testing

Standard: ASTM B646 - Standard Practice for Fracture Toughness Testing of Aluminum Alloys

Objective: To determine the plane-strain fracture toughness (K_{Ic}) or the critical stress intensity factor for plane-stress conditions (K_c) of Al-Li alloys.

Methodology:

- Specimen Preparation:
 - Machine compact tension (C(T)) or single-edge-notch bend (SE(B)) specimens to the dimensions specified in ASTM E399 (for plane-strain) or ASTM E561 (for R-curve analysis).
 - Introduce a sharp fatigue pre-crack at the tip of the machined notch by cyclic loading. The final fatigue crack length must adhere to the standard's requirements.
- Test Procedure:
 - Place the pre-cracked specimen in a testing machine.
 - Apply a monotonically increasing tensile load to the specimen.
 - Record the load versus crack mouth opening displacement (CMOD) using a calibrated clip-on gauge.
- Data Analysis:
 - Analyze the load-displacement curve to determine the provisional fracture toughness value (KQ).
 - Validate KQ against the criteria in ASTM E399 to determine if it represents a valid plane-strain fracture toughness (K_{Ic}).
 - If plane-strain conditions are not met, an R-curve analysis according to ASTM E561 may be performed to characterize the fracture behavior.

Fatigue Crack Growth Rate Testing

Standard: ASTM E647 - Standard Test Method for Measurement of Fatigue Crack Growth Rates

Objective: To determine the fatigue crack growth rate (da/dN) as a function of the stress-intensity factor range (ΔK) for Al-Li alloys.

Methodology:

- Specimen Preparation:
 - Prepare specimens (e.g., C(T) or middle-tension M(T)) with a machined notch.
 - Generate a fatigue pre-crack from the notch tip under controlled cyclic loading.
- Test Procedure:
 - Subject the specimen to constant-amplitude cyclic loading at a specified stress ratio (R) and frequency.
 - Monitor the crack length (a) as a function of the number of elapsed cycles (N) using a suitable technique (e.g., compliance method, potential drop method, or optical measurement).
- Data Analysis:
 - Calculate the fatigue crack growth rate (da/dN) from the a versus N data using the secant or incremental polynomial method.
 - Calculate the stress-intensity factor range (ΔK) for the corresponding crack lengths.
 - Plot da/dN versus ΔK on a log-log scale to generate the fatigue crack growth curve, which typically exhibits a sigmoidal shape (threshold, Paris, and rapid growth regions).

Corrosion Testing

Standards:

- ASTM B117 - Standard Practice for Operating Salt Spray (Fog) Apparatus
- ASTM G34 - Standard Test Method for Exfoliation Corrosion Susceptibility in 2XXX and 7XXX Series Aluminum Alloys (EXCO Test)
- ASTM G85 - Standard Practice for Modified Salt Spray (Fog) Testing

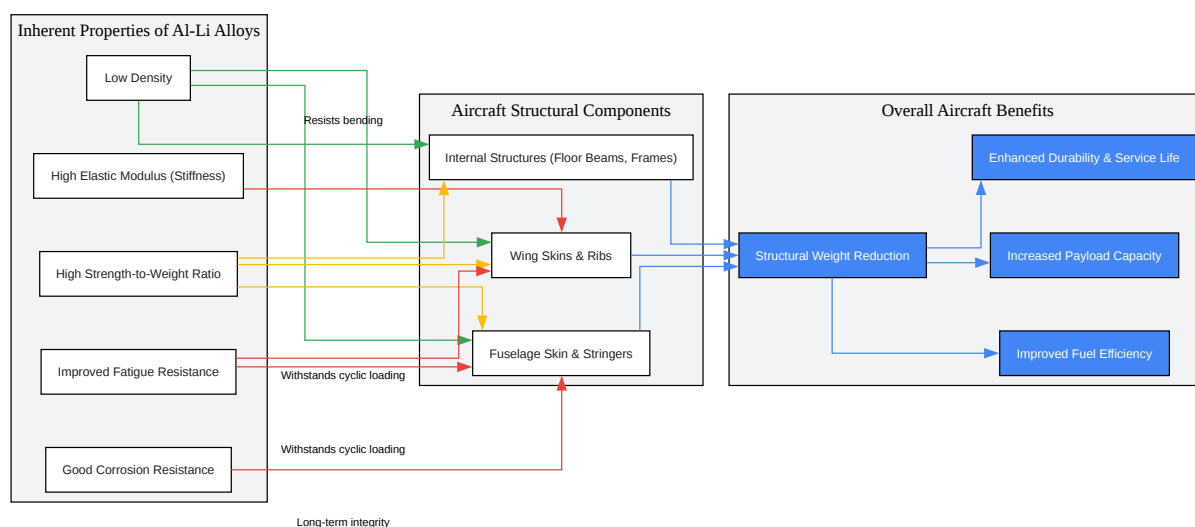
Objective: To evaluate the general corrosion, exfoliation corrosion, and stress corrosion cracking resistance of Al-Li alloys.

Methodology (ASTM G34 - EXCO Test Example):

- Solution Preparation:
 - Prepare the EXCO solution containing sodium chloride (NaCl), potassium nitrate (KNO₃), and nitric acid (HNO₃) in distilled or deionized water, as specified in the standard.
- Specimen Preparation:
 - Cut specimens from the Al-Li alloy product.
 - Clean and degrease the specimens thoroughly.
- Test Procedure:
 - Immerse the specimens in the EXCO solution at a controlled temperature for a specified duration (e.g., 48 to 96 hours).
 - After exposure, remove the specimens, rinse them, and allow them to dry.
- Evaluation:
 - Visually examine the specimens for evidence of exfoliation corrosion (lifting and delamination of the metal surface).
 - Rate the degree of exfoliation using the photographic standards provided in ASTM G34.

Visualization of Al-Li Alloy Application Logic

The following diagram illustrates the logical flow from the inherent properties of Al-Li alloys to their application in aircraft components and the resulting benefits.



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Caption: Logical flow from Al-Li alloy properties to aircraft benefits.

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References

- 1. svsu.edu [svsu.edu]

- 2. materialsdata.nist.gov [materialsdata.nist.gov]
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